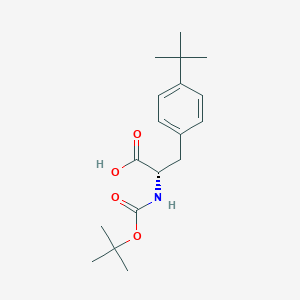

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

Beschreibung

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a bulky tert-butyl substituent on the para position of the phenyl ring. This compound is widely used in peptide synthesis and medicinal chemistry due to the Boc group’s stability under basic conditions and its ease of removal under acidic conditions . The tert-butyl group enhances lipophilicity, influencing solubility and membrane permeability, which is critical for pharmacokinetic properties in drug candidates.

Eigenschaften

IUPAC Name |

(2S)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWQIBYYDHXJJR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931878 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-tert-butylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143415-62-7 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-tert-butylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Reaction Mechanism

The Boc group is introduced via nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The amine attacks the electrophilic carbonyl of Boc₂O, releasing a tert-butoxide ion, which is neutralized by the base (e.g., NaOH or DMAP). For the target compound, this reaction occurs on the α-amino group of 3-(4-(tert-butyl)phenyl)-L-alanine:

Side reactions, such as O-Boc formation, are minimized by using aprotic solvents and controlling reaction pH.

Detailed Preparation Methods

Starting Materials and Reagents

Stepwise Synthesis Protocol

-

Dissolution : 10 mmol of L-4-tert-butylphenylalanine is dissolved in 50 mL of THF:water (4:1) at 0°C.

-

Base Addition : 12 mmol NaOH is added to deprotonate the amine.

-

Boc Protection : 12 mmol Boc₂O is added dropwise, and the mixture is stirred at 25°C for 12 hours.

-

Acidification : The reaction is quenched with 1M HCl to pH 2–3, precipitating the product.

-

Purification : The crude product is recrystallized from DCM/hexane (yield: 85–92%).

Table 1: Optimization of Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | THF:water (4:1) | Acetonitrile | THF:water (4:1) |

| Base | NaOH | DMAP | NaOH |

| Temperature (°C) | 25 | 40 | 25 |

| Yield (%) | 92 | 88 | 92 |

| Data compiled from. |

Stereochemical Control and Side Reactions

Enantiomeric Purity

The (S)-configuration is preserved by using L-4-tert-butylphenylalanine as the starting material. Racemization is negligible under mild basic conditions (pH < 10).

Common Side Products

-

O-Boc Derivative : Forms if the hydroxyl group of tyrosine-like intermediates reacts with Boc₂O. Mitigated by using non-polar solvents.

-

Di-Boc Adduct : Occurs with excess Boc₂O. Controlled by stoichiometric reagent use.

Purification and Characterization

Crystallization

The product is recrystallized from DCM/hexane (1:5), yielding white crystals with >99% purity.

Spectroscopic Analysis

Table 2: Key NMR Assignments

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.29 | Singlet | 9H | 4-tBu phenyl |

| 1.38 | Singlet | 9H | Boc group |

| 4.45 | Multiplet | 1H | Chiral α-carbon |

| 7.25–7.35 | Multiplet | 4H | Aromatic protons |

| Data from. |

Industrial-Scale Adaptations

The patent WO2012117417A1 describes a scalable method using sodium hydride for benzylation and Boc protection in DCM. This protocol achieves 90% yield with 99.5% enantiomeric excess (ee), demonstrating feasibility for kilogram-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid undergoes several types of chemical reactions:

Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Substitution: The tert-butyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the tert-butyl groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

Deprotection: The primary amine derivative.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Oxidation and Reduction: Corresponding oxidized or reduced products.

Wissenschaftliche Forschungsanwendungen

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity

Wirkmechanismus

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The tert-butyl group on the phenyl ring can enhance hydrophobic interactions, further stabilizing the compound’s binding to its target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Electron-Withdrawing vs. Electron-Donating Groups

- The fluorine atom’s electronegativity enhances metabolic stability compared to tert-butyl .

- 4-Methoxyphenyl Derivative ():

The methoxy group is electron-donating, increasing the electron density of the phenyl ring. This may alter π-π stacking interactions in biological targets but reduces lipophilicity (logP ≈ 2.5 vs. tert-butyl’s logP ≈ 4.2) .

Bulkier Substituents

- 4-(tert-Butyldimethylsilyl)oxy Derivative ():

The TBDMS-protected hydroxyl group increases steric hindrance and hydrophobicity, making the compound more suitable for solid-phase synthesis but requiring harsh conditions (e.g., TBAF) for deprotection . - Biphenyl Substituent ():

The biphenyl group extends aromaticity, enabling π-π interactions with hydrophobic pockets in proteins. However, this increases molecular weight (MW = 379.4 vs. 307.3 for the tert-butyl compound) and may reduce solubility .

Stereochemical Variations

- (R)-Enantiomers (): The R-configuration of the amino acid backbone can lead to divergent biological activities. For example, (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid showed reduced binding to LAT1 transporters compared to its S-counterpart in preclinical studies .

- Fluoroethyl Phenylalanine Analogues (): Both (S)- and (R)-2-amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid were synthesized, with the S-enantiomer exhibiting higher affinity for LAT1 transporters (IC₅₀ = 12 μM vs. >100 μM for R) .

Functional Group Modifications

Carboxylic Acid Derivatives

- Methyl Esters (): Methyl esterification of the carboxylic acid (e.g., (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate) improves cell permeability but requires enzymatic hydrolysis for activation .

- Amide Derivatives (): Conversion to amides (e.g., tert-butyl [1-[(3,4-dimethoxyphenethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate) enhances stability against proteases but reduces solubility in aqueous media .

Amino Group Modifications

- Fmoc-Protected Analogues (): Compounds like (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid use Fmoc instead of Boc, enabling orthogonal protection strategies in peptide synthesis .

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogues

*Predicted using Molinspiration.

Biologische Aktivität

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid, commonly referred to as Boc-D-Tyr(tBu)-OH, is a derivative of tyrosine that has garnered attention in medicinal chemistry and pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a tert-butyl phenyl moiety, which may influence its interaction with biological targets.

- Molecular Formula : C₁₈H₂₇NO₄

- Molecular Weight : 321.41 g/mol

- CAS Number : 143415-62-7

- Purity : Typically > 96% .

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It is believed to act as an inhibitor of certain enzymes and receptors, which can lead to significant physiological effects.

Biological Activity Overview

- Antioxidant Activity : Research indicates that compounds similar to Boc-D-Tyr(tBu)-OH exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

- Anti-inflammatory Effects : Studies have suggested that this compound may inhibit pro-inflammatory cytokines, thus playing a role in managing inflammatory conditions. The inhibition of specific signaling pathways involved in inflammation could be a significant therapeutic target.

- Neuroprotective Properties : Preliminary studies indicate that Boc-D-Tyr(tBu)-OH may have neuroprotective effects, possibly through the modulation of neurotransmitter systems or by preventing neuronal apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Protects neurons from apoptosis |

Detailed Research Findings

- Antioxidant Mechanism : A study demonstrated that Boc-D-Tyr(tBu)-OH scavenges free radicals effectively, leading to decreased lipid peroxidation in cellular models. This suggests potential applications in age-related diseases where oxidative stress plays a critical role.

- Anti-inflammatory Pathways : In vitro experiments showed that the compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This indicates its potential use in treating chronic inflammatory diseases .

- Neuroprotection Studies : Research involving neuronal cell lines exposed to neurotoxic agents revealed that Boc-D-Tyr(tBu)-OH significantly decreased cell death rates. Mechanistic studies suggested involvement of the PI3K/Akt signaling pathway, which is known for its role in cell survival .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound shows good solubility in organic solvents but limited aqueous solubility, which may affect oral bioavailability.

- Distribution : Lipophilicity due to the tert-butyl groups may enhance membrane permeability.

- Metabolism : Initial studies suggest metabolic pathways involving hydrolysis of the Boc group, leading to active metabolites.

- Excretion : Predominantly renal excretion has been observed in animal models.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | 4 hours |

| Clearance | Renal |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid?

- Methodological Answer : Synthesis typically involves coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane or THF. For example, the tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., Et₃N) . Purification often employs preparative HPLC or silica gel chromatography, with yields ranging from 61% to 95% depending on solvent and catalyst optimization .

Q. How is the compound characterized to confirm its stereochemical purity?

- Methodological Answer : Chiral purity is verified using ¹H NMR and LCMS (ES+) to confirm retention of the (S)-configuration. For instance, in one protocol, the Boc-protected intermediate showed distinct NMR shifts at δ 1.40 ppm (Boc methyl groups) and δ 7.30 ppm (aromatic protons), while LCMS provided molecular ion peaks matching expected m/z values .

Q. What safety precautions are critical during handling?

- Methodological Answer : The compound requires storage in anhydrous conditions (≤ -20°C) to prevent hydrolysis. Safety protocols include avoiding inhalation/contact (use lab gloves/masks) and working under fume hoods due to potential irritancy (H315, H319 hazard codes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up?

- Methodological Answer : Yield discrepancies often arise from incomplete coupling or Boc-deprotection. Systematic optimization includes:

- Solvent polarity adjustment : THF/water mixtures improve solubility of intermediates .

- Catalyst screening : DMAP enhances acylation efficiency, while LiOH/H₂O ensures clean deprotection .

- Temperature control : Stirring at RT for 16–24 hours minimizes side reactions .

Q. What strategies improve regioselectivity in derivatives of this compound?

- Methodological Answer : Regioselective functionalization of the phenyl group is achieved via:

- Protecting group strategies : TBDMS-Cl protects hydroxyl groups on aromatic rings, enabling selective modifications at other positions .

- Directed ortho-metalation : Boronic acid derivatives (e.g., 4-boronophenyl analogs) allow Suzuki-Miyaura coupling for targeted aryl substitutions .

Q. How does the tert-butyl group influence pharmacokinetic properties in drug candidates?

- Methodological Answer : The tert-butyl moiety enhances metabolic stability by sterically shielding the phenyl ring from cytochrome P450 oxidation. In pharmacokinetic studies, analogs with this group showed prolonged half-lives (t₁/₂ > 6 hours in rodent models) compared to unsubstituted derivatives .

Data Contradiction Analysis

Q. Why do Boc-deprotection methods vary across studies?

- Analysis : Some protocols use HCl/dioxane for Boc removal, while others employ TFA/CH₂Cl₂. The choice depends on acid sensitivity of downstream intermediates. For example, HCl is milder and avoids side reactions in ester-containing analogs, whereas TFA ensures complete deprotection for peptide coupling .

Q. How can conflicting solubility data be reconciled?

- Analysis : Solubility discrepancies (e.g., in DMF vs. THF) arise from polymorphic forms. Preferential crystallization in polar solvents (e.g., ethyl acetate) yields a less soluble polymorph, while anhydrous DMF stabilizes a more soluble amorphous form .

Analytical Methodologies

Q. What advanced techniques validate structural integrity in complex derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.